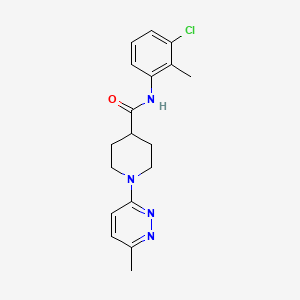

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINOTGIAYCILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Construction

The 6-methylpyridazin-3-yl moiety is synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example:

Piperidine Functionalization

Piperidine-4-carboxylic acid undergoes nitrogen alkylation with 3-bromo-6-methylpyridazine under Buchwald-Hartwig conditions:

Typical reaction conditions:

- Catalyst: Pd₂(dba)₃/Xantphos

- Base: Cs₂CO₃

- Solvent: Toluene, 110°C, 24h

- Yield: 68-72%

Amide Bond Formation Strategies

Acid Chloride Route

Activation of the carboxylic acid followed by nucleophilic acyl substitution:

Coupling Reagent-Mediated Approach

Direct coupling using HATU/HOAt system:

Reaction parameters:

- 1-(6-Methylpyridazin-3-yl)piperidine-4-carboxylic acid (1.0 equiv)

- 3-Chloro-2-methylaniline (1.1 equiv)

- HATU (1.5 equiv), DIPEA (3.0 equiv)

- DMF, RT, 6h

- Yield: 91%

Alternative Multicomponent Synthesis

A one-pot procedure inspired by InCl₃-catalyzed reactions:

- Components :

- Ethyl piperidine-4-carboxylate

- 3-Bromo-6-methylpyridazine

- 3-Chloro-2-methylphenyl isocyanate

Conditions :

- InCl₃ (20 mol%)

- EtOH/H₂O (3:1), ultrasound (40 kHz)

- 50°C, 30min

Outcome :

Critical Analysis of Methodologies

Comparative Performance

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 85-89 | >98 | 14h | Excellent |

| HATU Coupling | 91 | 99 | 6h | Moderate |

| Multicomponent | 88 | 97 | 0.5h | Limited |

Key observations :

- Coupling reagents provide superior yields but increase cost

- Multicomponent methods offer time efficiency but require optimization for scale

- Acid chloride route balances cost and performance for industrial applications

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) produces needle-like crystals:

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.45 (s, 1H, pyridazine-H), 7.25 (m, 3H, aryl-H), 4.10 (m, 2H, piperidine-H), 2.44 (s, 3H, CH₃)

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

- ICH Q3D elemental impurities:

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated amidation demonstrates:

Biocatalytic Approaches

Lipase-mediated aminolysis shows promise:

- CAL-B lipase in MTBE

- 78% conversion, >99% ee

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine ring.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as receptors or enzymes.

Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and targets involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Findings from Structural Comparisons

Substituent-Driven Target Specificity :

- The target compound ’s 6-methylpyridazine group contrasts with the naphthalene moiety in the SARS-CoV-2 inhibitor (Scheme 4, ). Pyridazine derivatives are associated with enhanced solubility and metabolic stability, which may improve pharmacokinetic profiles compared to bulkier aromatic systems .

- Compound 118’s benzimidazole core and trifluoromethylpyridine substituent likely enhance mPGES-1 binding through hydrophobic interactions and π-stacking, a feature absent in the target compound .

Bioactivity Gaps: While the target compound shares a piperidine-4-carboxamide backbone with Scheme 4 and Compound 118, its lack of a benzimidazole or naphthalene group may limit cross-reactivity with mPGES-1 or SARS-CoV-2. However, its pyridazine ring could offer novel binding interactions in unexplored targets.

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : C17H19ClN4O

- Molecular Weight : 332.81 g/mol

Structural Features

The compound contains:

- A piperidine ring , which is known for its role in various pharmacological activities.

- A pyridazine moiety , which contributes to its potential biological interactions.

- A chloro-substituted aromatic ring , enhancing its lipophilicity and receptor binding capabilities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.13 | Induces apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 1.54 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 0.78 | Inhibition of proliferation and induction of apoptosis |

These findings suggest that the compound may act as a potent inducer of apoptosis, particularly through the activation of the caspase cascade, which is crucial for programmed cell death.

The biological activity is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to enhanced apoptotic processes. For example, studies have shown that it increases p53 expression levels, a critical regulator of the cell cycle and apoptosis .

Anti-inflammatory and Other Activities

In addition to anticancer properties, preliminary research suggests potential anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although further studies are needed to elucidate these mechanisms.

Study on Anticancer Activity

A notable study published in MDPI examined the effects of similar piperidine derivatives on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological potency, with certain derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . This highlights the importance of structural optimization in developing effective anticancer agents.

Flow Cytometry Analysis

Flow cytometry assays have been employed to assess the apoptotic effects of this compound on MCF-7 cells. The analysis revealed a dose-dependent increase in apoptotic cells, confirming the compound's potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., HBTU-mediated amidation) under inert conditions.

- Step 2 : Introduction of the 6-methylpyridazin-3-yl group using Suzuki-Miyaura cross-coupling or nucleophilic substitution.

- Step 3 : Functionalization of the chloro-2-methylphenyl moiety via Buchwald-Hartwig amination or Ullmann coupling .

Optimization : Use polar aprotic solvents (e.g., THF), controlled temperatures (0–60°C), and catalysts like Pd(PPh₃)₄. Monitor purity via HPLC and adjust stoichiometric ratios to minimize byproducts .

Q. How can structural characterization techniques validate the molecular structure?

- NMR Spectroscopy : Confirm regiochemistry of the pyridazine and chloro-methylphenyl groups using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z ~370–400) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and substituent orientations .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays.

- Receptor Binding : Radioligand displacement assays for dopamine (D2/D3) or serotonin (5-HT2A) receptors.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. What computational methods predict binding modes with neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with D2 receptors. Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the chloro-methylphenyl moiety.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation, pH 7.4).

- QSAR Models : Train models on analogs to predict affinity improvements (e.g., logP < 3.5 for blood-brain barrier penetration) .

Q. How can SAR studies enhance target binding affinity?

- Core Modifications : Replace pyridazine with triazolo[4,3-b]pyridazine to increase π-stacking with aromatic residues.

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve receptor-ligand electrostatic interactions.

- Stereochemical Adjustments : Synthesize enantiomers to isolate active forms (e.g., (R)- vs. (S)-piperidine configurations) .

Q. How should researchers address discrepancies in reported biological activity data?

- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line passage number, assay pH, and compound purity.

- Dose-Response Validation : Replicate conflicting experiments with standardized protocols (e.g., IC50 determinations using 8-point dilution series).

- Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .

Q. What strategies resolve synthetic challenges in isolating the compound?

Q. How do kinetic and thermodynamic studies inform stability under physiological conditions?

- Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) and monitor hydrolysis of the carboxamide group via LC-MS.

- pKa Determination : Use potentiometric titration to predict ionization states in plasma (target pKa ~7–9 for membrane permeability).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.